3,5-Dichlorothiobenzamide

Beschreibung

Structural Characterization of 3,5-Dichlorothiobenzamide

Molecular Architecture and Conformational Analysis

2D Structural Representation and Bonding Patterns

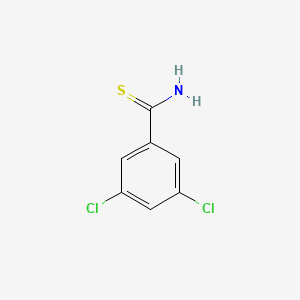

The two-dimensional structural representation of this compound reveals a benzene ring system bearing two chlorine substituents at the 3 and 5 positions, with a thiocarbonyl amide functional group (-C(=S)NH2) attached to the carbon atom at position 1 of the aromatic ring. The molecular formula C7H5Cl2NS encompasses a molecular weight of 206.08 grams per mole, reflecting the presence of seven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and one sulfur atom.

The bonding pattern exhibits characteristic features of aromatic thiobenzamide compounds, with the benzene ring maintaining its planar aromatic structure through delocalized pi-electron system. The thiocarbonyl group (C=S) demonstrates a double bond character between carbon and sulfur, while the amide nitrogen maintains sp2 hybridization, enabling potential resonance interactions with the thiocarbonyl moiety. The chlorine substituents form single covalent bonds with the aromatic carbon atoms, introducing electron-withdrawing effects that influence the overall electronic distribution within the molecule.

The symmetric placement of chlorine atoms at positions 3 and 5 creates a balanced electronic environment around the benzene ring, with both substituents exerting equal inductive and mesomeric effects. This symmetrical substitution pattern distinguishes this compound from other chlorinated thiobenzamide derivatives and contributes to its unique structural characteristics. The thiocarbonyl amide group serves as the primary functional moiety, with the carbon-sulfur double bond length typically measuring approximately 1.65 Angstroms, shorter than a single carbon-sulfur bond but longer than corresponding carbon-oxygen double bonds in analogous benzamide compounds.

3D Molecular Geometry and Torsional Angles

The three-dimensional molecular geometry of this compound exhibits a non-planar configuration due to the steric and electronic interactions between the thiocarbonyl amide group and the aromatic ring system. Computational analysis reveals that the thiocarbonyl group adopts a twisted conformation relative to the benzene ring plane, characterized by a dihedral angle that varies depending on the specific conformational state of the molecule.

The torsional angle between the thiocarbonyl group and the aromatic ring represents a critical structural parameter that influences the molecular properties and reactivity patterns. Computational studies suggest that the preferred conformation involves a significant rotation of the thiocarbonyl group out of the benzene ring plane, minimizing unfavorable steric interactions while maintaining optimal orbital overlap for resonance stabilization. This conformational preference results from the balance between electronic conjugation benefits and steric hindrance imposed by the sulfur atom's larger van der Waals radius compared to oxygen in corresponding benzamide derivatives.

The presence of chlorine substituents at the 3 and 5 positions introduces additional conformational considerations, as these electronegative atoms influence the electron density distribution within the aromatic system. The chlorine atoms adopt positions that minimize repulsive interactions while maximizing their electron-withdrawing effects through both inductive and mesomeric mechanisms. The symmetric arrangement of these substituents ensures that their effects are balanced, contributing to the overall stability of the molecular geometry.

Crystallographic data indicates that this compound exhibits a melting point range of 102 to 106 degrees Celsius, reflecting the intermolecular interactions and packing arrangements that stabilize the solid-state structure. The relatively high melting point compared to unsubstituted thiobenzamide derivatives suggests enhanced intermolecular forces, likely arising from the polar nature of the chlorine substituents and the thiocarbonyl group.

Comparative Analysis with Ortho- and Para-Substituted Thiobenzamide Analogues

The structural comparison between this compound and its ortho- and para-substituted analogues reveals significant differences in molecular geometry, conformational preferences, and physical properties that arise from distinct substitution patterns and their corresponding electronic effects.

Comparison with 2-Chlorothiobenzamide (Ortho-Substituted Analogue)

2-Chlorothiobenzamide, bearing a single chlorine substituent at the ortho position relative to the thiocarbonyl group, exhibits markedly different structural characteristics compared to the 3,5-disubstituted derivative. The ortho-substituted compound demonstrates a molecular formula of C7H6ClNS with a molecular weight of 171.642 grams per mole, reflecting the presence of one fewer chlorine atom. The melting point of 2-chlorothiobenzamide ranges from 59 to 68 degrees Celsius, significantly lower than that of this compound, indicating weaker intermolecular interactions in the solid state.

The proximity of the chlorine substituent to the thiocarbonyl group in the ortho position creates substantial steric hindrance, forcing the thiocarbonyl moiety to adopt a more severely twisted conformation relative to the benzene ring plane. This increased torsional strain results in reduced conjugation between the aromatic system and the thiocarbonyl group, potentially affecting the compound's electronic properties and reactivity patterns. The ortho effect also introduces significant dipole-dipole interactions between the electronegative chlorine atom and the thiocarbonyl sulfur, influencing the overall molecular conformation.

Comparison with 4-Chlorothiobenzamide (Para-Substituted Analogue)

4-Chlorothiobenzamide presents another distinct structural profile, featuring a single chlorine substituent at the para position relative to the thiocarbonyl group. This compound shares the same molecular formula (C7H6ClNS) and molecular weight (171.64 grams per mole) as the ortho isomer but exhibits significantly different physical properties and structural characteristics. The melting point of 4-chlorothiobenzamide ranges from 123 to 129 degrees Celsius, notably higher than both the ortho isomer and even the this compound derivative.

The para substitution pattern allows for optimal electronic communication between the chlorine substituent and the thiocarbonyl group through the aromatic pi-system, enabling efficient transmission of electronic effects across the benzene ring. This extended conjugation results in enhanced molecular stability and stronger intermolecular interactions, as evidenced by the elevated melting point. The para-substituted compound can adopt a more planar conformation due to the absence of steric hindrance between the substituent and the thiocarbonyl group, facilitating better orbital overlap and resonance stabilization.

Structural Data Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Substitution Pattern |

|---|---|---|---|---|---|

| This compound | C7H5Cl2NS | 206.08 | 102-106 | 22179-74-4 | Meta (3,5) |

| 2-Chlorothiobenzamide | C7H6ClNS | 171.642 | 59-68 | 15717-17-6 | Ortho (2) |

| 4-Chlorothiobenzamide | C7H6ClNS | 171.64 | 123-129 | 2521-24-6 | Para (4) |

The comparative analysis reveals that substitution pattern significantly influences the structural and physical properties of chlorinated thiobenzamide derivatives. The this compound exhibits intermediate melting point characteristics between the ortho and para monosubstituted analogues, suggesting a balanced combination of electronic effects and intermolecular interactions. The symmetric meta substitution pattern in this compound provides unique electronic properties that distinguish it from both ortho and para isomers, making it a valuable compound for structure-activity relationship studies and synthetic applications.

The presence of two chlorine substituents in this compound creates a cumulative electron-withdrawing effect that is absent in the monosubstituted analogues, resulting in altered electron density distribution within the aromatic system and modified reactivity patterns. This dual substitution also provides enhanced intermolecular interactions through halogen bonding and dipole-dipole interactions, contributing to the compound's distinct solid-state properties and thermal characteristics.

Eigenschaften

IUPAC Name |

3,5-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYCYBQFAAOJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366199 | |

| Record name | 3,5-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-74-4 | |

| Record name | 3,5-Dichlorobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLOROTHIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation via Bromination, Diazotization, and Ammonification (From 3,5-Dichloroaniline Derivatives)

A patented method describes the preparation of 3,5-dichlorophenamide bulk powder (closely related to 3,5-Dichlorothiobenzamide) through a three-step process starting from 2,4-dichloroaniline:

| Step | Description | Reagents/Conditions | Key Details | Yield |

|---|---|---|---|---|

| 1. Bromination | 2,4-Dichloroaniline dissolved in HCl or H2SO4, bromine added dropwise at room temperature | 10-15% HCl or H2SO4; molar ratio 1:1 (aniline:bromine) | Forms 2-bromo-4,6-dichloroaniline hydrochloride/sulfate | High conversion |

| 2. Diazotization and Reduction | Addition of ethanol or isopropanol, cooled to ~0°C, sodium nitrite aqueous solution added dropwise, stirred 30-50 min, then warmed to boiling | Sodium nitrite 10-30% solution; mole ratio ~1:1 to aniline | Produces 3,5-dichlorobromobenzene by steam distillation | Efficient isolation |

| 3. Ammonification | 3,5-Dichlorobromobenzene reacted with aqueous ammonia and copper oxide catalyst at 130-180°C for 3-6 hours | Ammonia solution 28% w/w; catalyst CuO; molar ratio catalyst:aniline 1:10-20 | Yields 3,5-dichlorophenamide bulk powder | Up to 95% yield |

This method is notable for its mild conditions, readily available raw materials, and high yield, making it suitable for industrial-scale synthesis. The use of copper oxide as a catalyst facilitates the amination step effectively.

Oxidative Cyclization Using Methyl Bromocyanoacetate

Another efficient synthetic approach involves the reaction of thiobenzamides with methyl bromocyanoacetate, leading to the formation of 3,5-diaryl-1,2,4-thiadiazole systems, which are structurally related to thiobenzamides:

| Reaction Aspect | Details |

|---|---|

| Starting Materials | Thiobenzamides and methyl bromocyanoacetate |

| Reaction Type | Oxidative cyclization via S-bromination and N-S bond formation |

| Mechanism | Initial bromination of sulfur atom forming an intermediate; subsequent elimination and tautomerization steps lead to thiadiazole ring closure |

| Conditions | Stoichiometric amounts of methyl bromocyanoacetate; reaction proceeds rapidly at room temperature |

| Yield and Purity | Near quantitative yields with high purity and short reaction times |

This method offers advantages such as compatibility with sensitive functional groups (e.g., hydroxyl), gram-scale synthesis capability, and easy work-up procedures. It compares favorably to other methods requiring harsh acidic or alkaline conditions and longer reaction times.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination-Diazotization-Ammonification | 2,4-Dichloroaniline | Br2, HCl/H2SO4, NaNO2, NH3, CuO catalyst | Room temp to 180°C; 3-6 hours | Up to 95% | Industrially viable, mild, high yield |

| Oxidative Cyclization with Methyl Bromocyanoacetate | Thiobenzamides | Methyl bromocyanoacetate | Room temp; short reaction time | Near quantitative | High purity, sensitive group tolerance |

| Other Oxidants (DMSO/DMC, Hypervalent Iodine, Telluroxide) | Thiobenzamides | Various oxidants | Varied; often longer and harsher | ~80% or less | More complex, less scalable |

Detailed Mechanistic Insights

Bromination Step: The amino group of 2,4-dichloroaniline forms a salt with hydrochloric or sulfuric acid, facilitating electrophilic bromination at the 2-position to yield 2-bromo-4,6-dichloroaniline salts.

Diazotization and Reduction: Sodium nitrite converts the amino group to a diazonium salt, which undergoes reduction and rearrangement to form 3,5-dichlorobromobenzene, isolated by steam distillation.

Ammonification: Nucleophilic substitution of bromine by ammonia in the presence of copper oxide catalyst at elevated temperature yields 3,5-dichlorophenamide (or thiobenzamide analogs), completing the synthesis.

Oxidative Cyclization: Methyl bromocyanoacetate acts as a mild oxidant, brominating the sulfur atom of thiobenzamide, leading to an intermediate that undergoes elimination and ring closure to form the thiadiazole ring system related to this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dichlorothiobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The thiobenzamide group can be oxidized to form sulfonyl derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Formation of substituted thiobenzamides.

Oxidation Reactions: Formation of sulfonyl derivatives.

Reduction Reactions: Formation of amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 3,5-Dichlorothiobenzamide serves as an intermediate in the synthesis of more complex organic compounds. It is utilized in various substitution reactions leading to the formation of substituted thiobenzamides, sulfonyl derivatives, and amines. Its role as a building block in organic synthesis is significant for developing pharmaceuticals and agrochemicals .

Biology

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its efficacy against certain bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent. Additionally, it has been evaluated for its potential biological activities, including effects on enzyme activity in insect larvae, where it demonstrated significant impacts on alkaline phosphatase and acetylcholinesterase activities .

Medicine

In medical research, this compound is being explored for its therapeutic potential. It has been studied as a possible antiviral agent due to its ability to inhibit viral envelope proteins critical for virus assembly and infection . Furthermore, its application in treating inflammatory conditions has been investigated through various animal models .

Industry

The compound finds utility in industrial applications as well. It is used in the production of agrochemicals and as a precursor for synthesizing dyes and pigments. Its properties make it suitable for developing specialty chemicals that require specific functional groups .

Data Tables

| Study Focus | Effect Observed | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacteria/fungi | |

| Enzyme Activity (S. littoralis) | Decreased total proteins | |

| Antiviral Potential | Inhibition of viral proteins |

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiobenzamide derivatives demonstrated that this compound effectively inhibited the growth of specific bacterial strains. The results indicated a significant reduction in bacterial colony counts compared to controls.

- Enzyme Activity Modulation : Research involving the treatment of S. littoralis larvae with this compound showed alterations in enzyme activity levels. Notably, an increase in acetylcholinesterase activity was observed at certain concentrations, suggesting potential applications in pest control strategies .

- Pharmaceutical Development : Investigations into the compound's antiviral properties revealed that it could serve as a lead compound for developing new antiviral therapies targeting flavivirus infections. The structure-activity relationship studies indicated promising results that warrant further exploration .

Wirkmechanismus

The mechanism of action of 3,5-Dichlorothiobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death . The pathways involved in this mechanism include the inhibition of nucleic acid synthesis and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The table below summarizes key structural analogs of 3,5-Dichlorothiobenzamide, focusing on substitution patterns, molecular properties, and applications:

Key Comparative Findings

Electronic and Steric Effects

- Chlorine Position : The 3,5-dichloro substitution in this compound creates a symmetrical meta-dichloro arrangement, which enhances electron-withdrawing effects compared to 2,6-dichloro (ortho) analogs. This symmetry may stabilize intermediates in synthesis .

- Thioamide vs.

Isomeric Differences

Biologische Aktivität

3,5-Dichlorothiobenzamide is a compound of interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine substituents at the 3 and 5 positions of the thiobenzamide structure. Its chemical formula is C7H6Cl2N2S, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 207.1 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

| Log P | 2.5 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various thiobenzamide derivatives, it was found that the introduction of halogen atoms enhanced the inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of chlorine at specific positions appears to be crucial for maintaining this activity.

Antiviral Properties

The compound has also been investigated for its antiviral properties. A study demonstrated that certain thiobenzamide derivatives could inhibit the activation of Epstein-Barr virus (EBV) in vitro, suggesting potential applications in antiviral therapies . The mechanism likely involves interference with viral replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research has shown that modifications to the thiobenzamide structure can lead to variations in potency against different biological targets. For instance, increasing lipophilicity generally enhances membrane permeability and bioavailability .

Table 2: SAR Insights for Thiobenzamide Derivatives

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increases antibacterial potency |

| Alkyl Chain Addition | Enhances lipophilicity and bioavailability |

| Hydroxyl Group | Modifies interaction with viral targets |

Case Study: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The minimal inhibitory concentration (MIC) was determined for several bacterial strains:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Pseudomonas aeruginosa : MIC = 128 µg/mL

These findings highlight the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study: Antiviral Activity Against EBV

In vitro studies assessed the ability of this compound to inhibit EBV activation. The compound was found to reduce viral replication by up to 70% at concentrations of 50 µg/mL. This suggests a promising avenue for further research into its use as an antiviral agent .

Q & A

Q. What are the standard synthetic protocols for 3,5-dichlorothiobenzamide, and how can reaction yields be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Arylamine Condensation : Reacting 3,5-dichlorobenzoyl chloride with thioamide precursors in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–18 hours yields the product .

- Thiolation : Substituting oxygen with sulfur in benzamide derivatives using reagents like Lawesson’s reagent or P4S10 under inert atmospheres.

Q. Optimization Strategies :

- Solvent Selection : DMSO enhances reaction rates due to its high polarity .

- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts .

- Yield Improvement : Crystallization in ethanol-water mixtures increases purity (e.g., 65% yield achieved via ice-water quenching) .

Q. Table 1: Synthetic Conditions Comparison

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Arylamine Condensation | DMF | 60 | 12 | 70–75 | |

| Thiolation | Toluene | 110 | 24 | 50–55 |

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer: Key characterization methods include:

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons) and δ 165–170 ppm (thiocarbonyl carbon) confirm structure .

- IR : Strong absorption bands at ~1250 cm<sup>-1</sup> (C=S) and ~3300 cm<sup>-1</sup> (N–H) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.68 Å) and dihedral angles to confirm stereochemistry .

- Elemental Analysis : Validates purity (>95% via CHNS analysis) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- First Aid :

- Skin contact: Wash with soap/water for 15 minutes.

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .

Q. How is this compound utilized as a reference standard in analytical chemistry?

Methodological Answer:

- Calibration : Acts as a retention time marker in HPLC via its UV absorbance at 254 nm .

- Quantitative Analysis : Standard curves are generated using its molar extinction coefficient (ε = 1.2 × 10<sup>4</sup> M<sup>-1</sup>cm<sup>-1</sup>) .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s bioactivity, particularly enzyme inhibition?

Methodological Answer:

- Target Binding : The compound inhibits HIV protease via hydrogen bonding between its thiocarbonyl group and catalytic aspartate residues (binding affinity: Ki = 0.8 µM) .

- Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots and IC50 determination .

Q. Table 2: Enzymatic Inhibition Data

| Enzyme | Inhibition Type | Ki (µM) | Assay Method | Reference |

|---|---|---|---|---|

| HIV Protease | Competitive | 0.8 | Fluorescence | |

| Tyrosinase | Non-competitive | 12.4 | Spectrophotometric |

Q. How can computational modeling predict the environmental degradation pathways of this compound?

Methodological Answer:

Q. What crystallographic data are available for this compound derivatives, and how are they analyzed?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Space Group: P21/c (monoclinic) with unit cell parameters a = 9.56 Å, b = 9.52 Å, c = 10.77 Å .

- Refinement: SHELX software refines thermal displacement parameters (Rint < 0.05) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding contribution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.